molecular formula C9H13F3N2O3 B13561745 1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid

1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid

Cat. No.: B13561745
M. Wt: 254.21 g/mol
InChI Key: QEWUUKFJMFAOTC-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptane-6-carboxamide, trifluoroacetic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The spirocyclic framework is often utilized in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptane-6-carboxamide typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. One of the key steps in the synthesis is the thermal cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), which results in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to produce 1-Azaspiro[3.3]heptane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Azaspiro[3.3]heptane-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, thereby modulating the activity of the target. This can result in the inhibition of enzyme activity or the activation of receptor signaling pathways .

Properties

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

1-azaspiro[3.3]heptane-6-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2O.C2HF3O2/c8-6(10)5-3-7(4-5)1-2-9-7;3-2(4,5)1(6)7/h5,9H,1-4H2,(H2,8,10);(H,6,7)

InChI Key

QEWUUKFJMFAOTC-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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